2-Cyano-2-phenylacetamide
Overview
Description
2-Cyano-2-phenylacetamide is an organic compound with a nitrile functional group . It has a linear formula of C9H8N2O and a molecular weight of 160.177 .
Synthesis Analysis
The synthesis of this compound involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . This process can be carried out in several ways, including stirring without solvent and/or heat . The direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .Molecular Structure Analysis
The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file . The molecular formula is C9H8N2O .Chemical Reactions Analysis
Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Physical and Chemical Properties Analysis
This compound is a solid substance . It should be stored in a dark place, in an inert atmosphere, at room temperature .Scientific Research Applications
Synthesis of Heterocycles
2-Cyano-N-arylacetamide, a derivative of 2-Cyano-2-phenylacetamide, is utilized in synthesizing various nitrogenous heterocycles, including iminocoumarine, thiazole, dihydropyridine, imidazole, or benzoimidazole. These compounds have shown antimicrobial properties against strains of Gram bacteria and fungi. Molecular docking studies further highlight the antimicrobial potential of these compounds (Ewies & Abdelsalaam, 2020).
Conformational Analysis
Studies involving this compound derivatives have been conducted to understand the formation of 4-aminoisoxazoles. Conformational analysis using DFT, HF, and MP2 methods demonstrates the structural consistency of these compounds in both crystal and solution states, which is crucial for understanding their chemical behavior (Kislyi & Danilova, 2013).
Biological Activities of Phenylacetamide Derivatives
Research on N-substituted-2-phenylacetamide derivatives, closely related to this compound, indicates a range of biological activities, including analgesic and anticonvulsant properties. QSRR analysis (Quantitative Structure Retention Relationships) has been used to predict the biological properties of these compounds based on their chromatographic retention behaviors (Vaštag et al., 2014).
Solubility and Dissolution Properties
The solubility behavior of 2-phenylacetamide in various solvents has been studied, providing insights into its dissolution properties. These studies are critical for the development of separation and reaction processes involving 2-phenylacetamide in industrial applications (Li, Wu, & Liang, 2019).
Synthesis of Novel Derivatives
Synthesis of novel derivatives of this compound has led to the creation of biologically interesting compounds. For instance, synthesis of arylazocarbazole derivatives and tetrahydrocarbazole derivatives from 2-Cyano-N-(tetrahydrocarbazole)acetamide has been achieved, with potential for further biological and chemical investigations (Fadda et al., 2010).
Mechanism of Action
Target of Action
It is known that cyanoacetamide derivatives, which include 2-cyano-2-phenylacetamide, are considered important precursors for heterocyclic synthesis . They are extensively used as reactants where the carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Mode of Action
It is known that the active hydrogen on c-2 of cyanoacetamide compounds can take part in a variety of condensation and substitution reactions . This suggests that this compound may interact with its targets through similar mechanisms.
Result of Action
It is known that many derivatives of cyanoacetamide, which include this compound, have been reported for their diverse biological activities .
Safety and Hazards
Future Directions
The synthetic utility of N-aryl and/or heteryl cyanoacetamides, including 2-Cyano-2-phenylacetamide, in building various organic heterocycles is a promising area of research . These compounds have the potential to evolve into better chemotherapeutic agents . The literature survey of chemical diversity of phenoxy acetamide and its derivatives in the molecular framework may provide an opportunity for chemists to design new derivatives of phenoxy acetamide and its derivatives that proved to be successful agents in view of safety and efficacy to enhance life quality .
Properties
IUPAC Name |
2-cyano-2-phenylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-6-8(9(11)12)7-4-2-1-3-5-7/h1-5,8H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJEAUFPPXDHFCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50279128 | |
Record name | 2-cyano-2-phenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50279128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
771-84-6 | |
Record name | α-Cyanobenzeneacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=771-84-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 11338 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000771846 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 771-84-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11338 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-cyano-2-phenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50279128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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